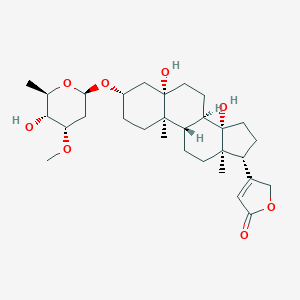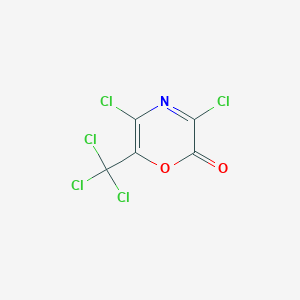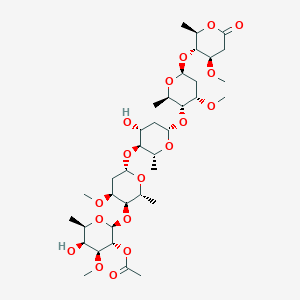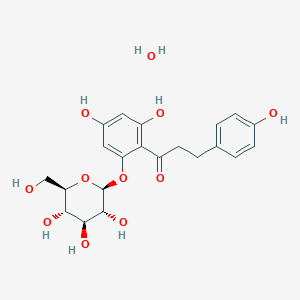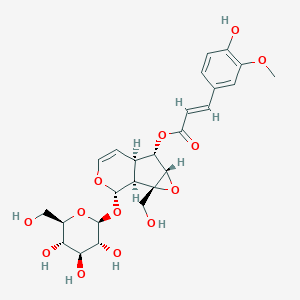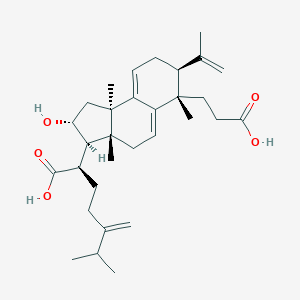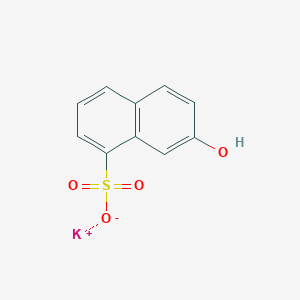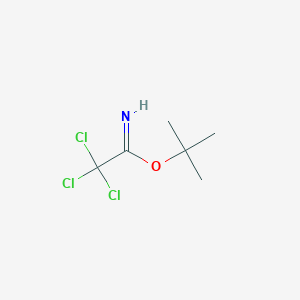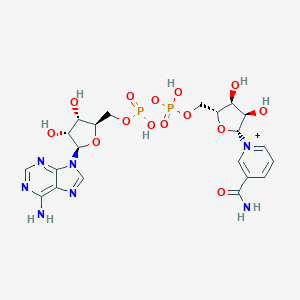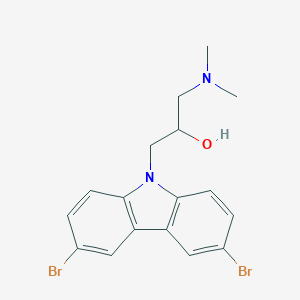
维斯科司汀
描述
Wiskostatin is a chemical compound known for its role as a selective inhibitor of neuronal Wiskott-Aldrich Syndrome Protein (N-WASP). N-WASP is a member of the Wiskott-Aldrich Syndrome Protein family that regulates actin polymerization, a crucial process in cell movement and shape maintenance . Wiskostatin has been widely used in scientific research to study the functions of N-WASP and its involvement in various cellular processes.
科学研究应用
Wiskostatin has a wide range of applications in scientific research:
作用机制
Target of Action
Wiskostatin is a potent and selective inhibitor of the Neuronal Wiskott-Aldrich Syndrome Protein (N-WASP) . N-WASP is a member of the Wiskott-Aldrich Syndrome Protein (WASP) family, which plays a crucial role in regulating actin polymerization .
Mode of Action
Wiskostatin functions by interacting with a cleft in the regulatory GTPase-binding domain (GBD) of WASP . This interaction induces the folding of the isolated, unstructured GBD into its autoinhibited conformation . Thus, Wiskostatin stabilizes N-WASP in its autoinhibited state , inhibiting N-WASP-mediated actin polymerization .
Biochemical Pathways
The primary biochemical pathway affected by Wiskostatin is the actin polymerization pathway . N-WASP and WAVE stimulate actin-related protein (Arp)2/3-mediated actin polymerization, leading to diverse downstream effects, including the formation and remodeling of cell surface protrusions, modulation of cell migration, and intracytoplasmic propulsion of organelles and pathogens . By inhibiting N-WASP, Wiskostatin disrupts these processes .
Pharmacokinetics
It is known that wiskostatin is a small molecule , which suggests that it may have good bioavailability
Result of Action
Wiskostatin’s inhibition of N-WASP leads to significant impairment of cell growth . It also affects other cellular behaviors, such as cell motility, adhesion, migration, and invasion . Furthermore, Wiskostatin treatment causes a rapid, profound, and irreversible decrease in cellular ATP levels , which is consistent with its global effects on cell function .
Action Environment
The action of Wiskostatin can be influenced by various environmental factors. For instance, the concentration of Wiskostatin can significantly affect its efficacy . Higher concentrations of Wiskostatin can lead to a more pronounced inhibition of N-WASP-dependent processes .
生化分析
Biochemical Properties
Wiskostatin interacts with the Wiskott-Aldrich syndrome protein (WASP), a key component of signaling pathways that regulate the actin cytoskeleton . Wiskostatin selectively inhibits N-WASP-mediated actin polymerization in vitro . It has been observed that wiskostatin treatment can cause a rapid, profound, and irreversible decrease in cellular ATP levels .
Cellular Effects
Wiskostatin has been shown to significantly impair lung cancer cell growth . It also affects other cell behaviors, such as invasion in SK-MES-1 cells and motility, adhesion, and migration in A-549 cells . Wiskostatin treatment has been associated with a reduced localization of Arp2/3 complex within the contractile ring .
Molecular Mechanism
Wiskostatin works by selectively inhibiting N-WASP-mediated actin polymerization . This inhibition leads to diverse downstream effects, including the formation and remodeling of cell surface protrusions, modulation of cell migration, and intracytoplasmic propulsion of organelles and pathogens .
Temporal Effects in Laboratory Settings
Wiskostatin has been observed to cause a rapid and dose-dependent inhibition of N-WASP-dependent membrane trafficking steps . It also inhibits numerous other cellular functions that are not believed to be N-WASP dependent .
Dosage Effects in Animal Models
While specific dosage effects of Wiskostatin in animal models have not been extensively studied, it has been noted that Wiskostatin treatment can cause a profound inhibition of certain cellular functions .
Metabolic Pathways
It is known that Wiskostatin interacts with the Wiskott-Aldrich syndrome protein (WASP), which plays a key role in actin polymerization .
Transport and Distribution
It has been observed that Wiskostatin can cause a decrease in cellular ATP levels, which may impact its distribution within the cell .
Subcellular Localization
Given its role in inhibiting N-WASP-mediated actin polymerization, it is likely that it localizes to areas of the cell where actin polymerization occurs .
准备方法
Synthetic Routes and Reaction Conditions
Wiskostatin can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3,6-dibromocarbazole with a dimethylamino-propan-2-ol derivative. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for Wiskostatin are not extensively documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The production process involves careful control of reaction conditions to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions
Wiskostatin primarily undergoes substitution reactions due to the presence of bromine atoms in its structure. These reactions can involve the replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Wiskostatin include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from the reactions of Wiskostatin depend on the specific reagents used. For example, the reaction with an amine can result in the formation of an amine-substituted derivative of Wiskostatin .
相似化合物的比较
Similar Compounds
®-Wiskostatin: This is the enantiomer of Wiskostatin and shares similar inhibitory properties.
Polybrominated Biphenyls: Wiskostatin belongs to this class of compounds, which are characterized by the presence of bromine atoms on a biphenyl moiety.
Uniqueness
Wiskostatin is unique in its selective inhibition of N-WASP, making it a valuable tool for studying the specific functions of this protein in various cellular processes. Its ability to stabilize the autoinhibited conformation of N-WASP distinguishes it from other inhibitors that may have broader or less specific effects .
属性
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(dimethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBJEDZHBUPBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893518 | |
| Record name | Wiskostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253449-04-6 | |
| Record name | 3,6-Dibromo-α-[(dimethylamino)methyl]-9H-carbazole-9-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253449-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Wiskostatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253449046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wiskostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Wiskostatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


